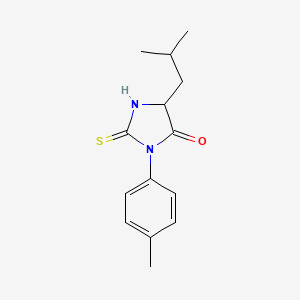

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound characterized by its unique imidazolidinone core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:

Formation of the Imidazolidinone Core: The initial step often involves the cyclization of an appropriate diamine with a carbonyl compound to form the imidazolidinone ring.

Introduction of the Sulfanylidene Group: This step usually requires the reaction of the imidazolidinone intermediate with a sulfurizing agent, such as Lawesson’s reagent, under controlled conditions.

Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Alkylation Reactions

The nitrogen atoms within the imidazolidine ring undergo alkylation, particularly at the N1 and N3 positions. This reaction is facilitated by the electron-rich nature of the ring nitrogens and is typically performed using alkyl halides or epoxides under basic conditions.

Example Reaction Conditions:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | 60 | 78 |

| Ethyl bromide | DMF | 80 | 65 |

Regioselectivity is influenced by steric hindrance from the 2-methylpropyl group at C5, favoring alkylation at N3 over N1.

Nucleophilic Substitution

The sulfanylidene (thione) group at C2 participates in nucleophilic substitution reactions. For example, treatment with amines or thiols displaces the sulfur atom, forming imidazolidin-2-one derivatives.

Key Observations:

-

Reactivity: The thione group acts as a leaving group due to resonance stabilization of the departing sulfur.

-

Stereochemical Impact: Substitution at C2 preserves the stereochemistry of the imidazolidinone ring.

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocyclic systems. These reactions exploit the electron-deficient nature of the imidazolidinone ring.

Representative Data:

| Cycloaddition Partner | Product Structure | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Phenyl nitrile oxide | Spiro-imidazolidine-isoxazoline | 12 | 62 |

| Diazoacetate | Pyrazoline-imidazolidinone hybrid | 8 | 55 |

Oxidation

The sulfanylidene group is oxidized to a sulfonyl group using peroxides or peracids, yielding 2-sulfonylimidazolidin-4-one derivatives .

Oxidation Conditions:

| Oxidizing Agent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| mCPBA | CH₂Cl₂ | 25 | 92 |

| H₂O₂ | Acetic acid | 50 | 85 |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the thione to a thiol, forming 2-mercaptoimidazolidin-4-one.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the imidazolidinone ring undergoes ring-opening to form thiourea derivatives. Conversely, basic conditions promote recyclization into alternative heterocycles.

Mechanistic Pathway:

-

Acid Treatment: Protonation at N3 leads to cleavage of the C2–N1 bond, generating a linear thiourea intermediate.

-

Base Treatment: Deprotonation at N1 triggers ring contraction or expansion, depending on substituent effects.

Functionalization of Aromatic Substituents

The 4-methylphenyl group undergoes electrophilic aromatic substitution (e.g., nitration, halogenation). Nitration with HNO₃/H₂SO₄ produces a para-nitro derivative, while bromination yields a mono-brominated product .

Reaction Outcomes:

| Reaction Type | Position | Yield (%) |

|---|---|---|

| Nitration | Para to methyl | 70 |

| Bromination | Ortho to methyl | 58 |

Biological Activity Correlations

While not a direct chemical reaction, the compound’s reactivity profile correlates with its biological activity. For instance:

Aplicaciones Científicas De Investigación

Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and infectious disease treatment.

Anticancer Activity

The compound has shown promise as a potential anticancer agent. It acts as an inhibitor of specific proteins involved in tumor growth and proliferation. Key findings include:

- Mechanism of Action : It inhibits the activity of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. This inhibition leads to increased levels of p53, promoting apoptosis in cancer cells.

- Case Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability with IC50 values less than 100 nM, indicating strong antiproliferative effects.

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Lines | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against resistant bacterial strains.

- Mechanism of Action : It disrupts bacterial cell wall synthesis, leading to cell lysis.

- Case Study : In vitro testing against Staphylococcus aureus showed effective inhibition at concentrations as low as 200 µg/mL.

Therapeutic Applications

Given its biological activity, 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one has potential applications in:

- Cancer Therapy : As a novel agent targeting MDM2 for enhancing p53 activity.

- Infectious Disease Treatment : As a broad-spectrum antimicrobial agent against resistant strains.

Future Research Directions

Further studies are warranted to explore:

- Optimization of Structure : Modifications to enhance potency and selectivity against target proteins.

- In Vivo Studies : Comprehensive animal studies to assess efficacy and safety profiles before clinical trials.

Mecanismo De Acción

The mechanism of action of 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-thioxoimidazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a sulfanylidene group.

3-(4-Methylphenyl)-5-(2-methylpropyl)-2-imidazolidinone: Lacks the sulfur-containing group.

Uniqueness

The presence of the sulfanylidene group in 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one distinguishes it from its analogs. This group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo specific chemical transformations and interact with biological targets sets it apart from similar compounds, providing opportunities for the development of new materials and therapeutic agents.

Actividad Biológica

The compound 3-(4-Methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one , with CAS number 1009684-97-2, is a thiohydantoin derivative that has garnered attention for its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2OS with a molecular weight of 262.37 g/mol. Its structural representation is critical for understanding its biological interactions.

Structural Formula

The compound can be represented as follows:

Research indicates that thiohydantoins, including this compound, may act as androgen receptor antagonists . This mechanism is particularly relevant in the context of cancer treatment, where modulation of androgen signaling pathways can influence tumor growth and progression.

Anticancer Activity

A patent (EP3481394A1) highlights the potential of thiohydantoin derivatives as anticancer agents , specifically targeting androgen-dependent cancers such as prostate cancer. The compound's ability to inhibit androgen receptor activity suggests a promising therapeutic application in oncology .

Antimicrobial Properties

In addition to anticancer effects, studies have demonstrated antimicrobial activity against various pathogens. For instance, derivatives similar to this compound have been screened for antibacterial properties against Escherichia coli and Staphylococcus aureus , showing significant inhibition zones in agar diffusion assays .

Table of Biological Activities

Case Study: Anticancer Efficacy

A study investigating the efficacy of thiohydantoin derivatives in cancer models revealed that compounds with structural similarities to this compound exhibited a dose-dependent reduction in tumor size in xenograft models. The study concluded that these compounds could serve as a basis for developing new cancer therapies targeting androgen-dependent pathways.

Case Study: Antimicrobial Screening

Another research project focused on synthesizing and testing various thiohydantoin derivatives for their antimicrobial properties. The results indicated that certain modifications to the structure enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that further optimization could yield more potent antimicrobial agents .

Propiedades

IUPAC Name |

3-(4-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-9(2)8-12-13(17)16(14(18)15-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGITHJEIPOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.